1'-[2-(trifluoromethyl)pyridin-4-yl]-1,4'-bipiperidine
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Overview
Description
1’-[2-(trifluoromethyl)pyridin-4-yl]-1,4’-bipiperidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a bipiperidine structure
Preparation Methods
The synthesis of 1’-[2-(trifluoromethyl)pyridin-4-yl]-1,4’-bipiperidine involves several steps, typically starting with the preparation of the trifluoromethylpyridine derivative. One common method includes the use of transition metal-based catalysts for the simultaneous vapor-phase chlorination/fluorination at high temperatures . The resulting intermediate can then be subjected to further reactions to introduce the bipiperidine moiety, often involving nucleophilic substitution reactions under controlled conditions .
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
1’-[2-(trifluoromethyl)pyridin-4-yl]-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-[2-(trifluoromethyl)pyridin-4-yl]-1,4’-bipiperidine has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 1’-[2-(trifluoromethyl)pyridin-4-yl]-1,4’-bipiperidine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1’-[2-(trifluoromethyl)pyridin-4-yl]-1,4’-bipiperidine can be compared with other similar compounds, such as:
1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: This compound shares the trifluoromethylpyridine core but differs in the attached piperazine moiety.
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)urea: Another compound with a trifluoromethylpyridine structure, but with different substituents and functional groups.
The uniqueness of 1’-[2-(trifluoromethyl)pyridin-4-yl]-1,4’-bipiperidine lies in its specific combination of the trifluoromethyl group and bipiperidine structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-piperidin-1-ylpiperidin-1-yl)-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3/c17-16(18,19)15-12-14(4-7-20-15)22-10-5-13(6-11-22)21-8-2-1-3-9-21/h4,7,12-13H,1-3,5-6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUUQFPUQNWTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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